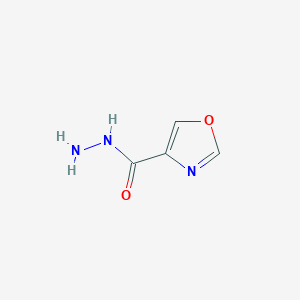

Oxazole-4-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-7-4(8)3-1-9-2-6-3/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKXXQQGEZGQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678468 | |

| Record name | 1,3-Oxazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-12-4 | |

| Record name | 4-Oxazolecarboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxazole-4-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of Oxazole-4-carbohydrazide from ethyl oxazole-4-carboxylate

An In-depth Technical Guide to the Synthesis of Oxazole-4-carbohydrazide from Ethyl Oxazole-4-carboxylate

Introduction: The Strategic Importance of this compound

The oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] Among the versatile derivatives of this heterocycle, this compound stands out as a crucial synthetic intermediate. Its dual nucleophilic nature, embodied by the hydrazide moiety, makes it an invaluable building block for constructing more complex molecular architectures, particularly 1,3,4-oxadiazoles and other heterocyclic systems through cyclocondensation reactions.[2][3][4] These subsequent molecules are actively investigated in drug discovery programs, underscoring the importance of a robust and efficient synthesis for the parent hydrazide.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound via the hydrazinolysis of ethyl oxazole-4-carboxylate. We will delve into the underlying reaction mechanism, present a detailed experimental protocol, discuss optimization and troubleshooting, and emphasize the critical safety considerations required for handling the reagents involved.

Pillar 1: The Chemical Rationale - Mechanism of Hydrazinolysis

The conversion of an ester to a hydrazide is a classic example of nucleophilic acyl substitution. The reaction's efficiency hinges on the potent nucleophilicity of hydrazine and the stability of the departing alkoxide group.

The step-wise mechanism proceeds as follows:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on one of the nitrogen atoms of hydrazine hydrate (H₂N-NH₂) performing a nucleophilic attack on the electrophilic carbonyl carbon of the ethyl oxazole-4-carboxylate.

-

Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom. This results in the formation of a transient, unstable tetrahedral intermediate containing a negatively charged oxygen atom and a positively charged nitrogen atom.

-

Collapse of the Intermediate & Leaving Group Departure: The tetrahedral intermediate is not stable and rapidly collapses. The lone pair on the negatively charged oxygen atom reforms the C=O double bond. Concurrently, the carbon-oxygen single bond of the ethoxy group (-OCH₂CH₃) breaks, and the ethoxide anion departs as the leaving group.

-

Proton Transfer: The ethoxide anion is a relatively strong base and promptly deprotonates the positively charged nitrogen of the hydrazide moiety. This neutralization step yields the final, stable product, this compound, and ethanol as a benign byproduct. The reaction is typically driven to completion by using an excess of hydrazine hydrate.

Diagram: Mechanism of Nucleophilic Acyl Substitution

Caption: Reaction mechanism for the synthesis of this compound.

Pillar 2: A Validated Experimental Protocol

This protocol is designed for clarity, reproducibility, and safety. All operations involving hydrazine hydrate must be performed within a certified chemical fume hood.

Materials & Equipment

-

Reagents:

-

Equipment:

-

Round-bottom flask (sized appropriately for the reaction scale)

-

Reflux condenser with water lines

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Glass funnel and filter paper

-

Büchner flask and vacuum source

-

Beakers and graduated cylinders

-

Spatula and weighing balance

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

-

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble the reaction apparatus by fitting a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is clean and dry.

-

Charging the Flask: To the round-bottom flask, add ethyl oxazole-4-carboxylate (1.0 eq). Dissolve the ester in a suitable volume of ethanol (e.g., 10-15 mL per gram of ester).

-

Addition of Hydrazine: While stirring the solution at room temperature, carefully add hydrazine hydrate (typically 3.0 to 5.0 molar equivalents) dropwise to the flask. The use of a significant excess of hydrazine ensures the reaction proceeds to completion.

-

Reaction Heating: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Allow the mixture to reflux with continuous stirring for 4-8 hours.

-

Monitoring Progress: The reaction can be monitored by TLC. Prepare a sample by taking a small aliquot from the reaction mixture. The mobile phase (eluent) will depend on the specific substrates, but a mixture like ethyl acetate/hexane is a good starting point. The product, being more polar, will have a lower Rf value than the starting ester. The reaction is complete when the spot corresponding to the starting material is no longer visible.

-

Product Isolation (Work-up):

-

Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Cool the concentrated mixture in an ice bath. The product, this compound, will typically precipitate as a white or off-white solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

-

Washing and Drying:

-

Wash the collected solid on the filter paper with a small amount of cold ethanol or diethyl ether to remove any residual starting material and soluble impurities.

-

Dry the purified product under vacuum or in a desiccator to obtain the final this compound.

-

Diagram: Experimental Workflow

Caption: Step-by-step workflow for hydrazide synthesis.

Pillar 3: Data, Optimization, and Troubleshooting

Quantitative Data Summary

The following table provides representative parameters for this synthesis. Actual results may vary based on scale and specific laboratory conditions.

| Parameter | Value/Condition | Rationale |

| Ester:Hydrazine Ratio | 1 : 3-5 (molar eq.) | Excess hydrazine drives the reaction equilibrium towards the product side. |

| Solvent | Ethanol | Good solubility for reactants; byproduct is ethanol, simplifying purification. |

| Temperature | Reflux (~78-80 °C) | Provides sufficient activation energy for an efficient reaction rate. |

| Reaction Time | 4 - 8 hours | Typically sufficient for complete conversion, confirmable by TLC. |

| Typical Yield | 80 - 95% | The reaction is generally high-yielding. |

Characterization Insights

To confirm the successful synthesis, the following changes in spectroscopic data are expected:

-

¹H NMR: Disappearance of the characteristic quartet and triplet signals of the ethyl group from the starting ester. Appearance of new, broad singlets corresponding to the -NH- and -NH₂ protons of the hydrazide moiety.

-

¹³C NMR: Disappearance of the signals corresponding to the ethyl group carbons.

-

IR Spectroscopy: A shift in the carbonyl (C=O) stretching frequency. The presence of N-H stretching bands around 3200-3400 cm⁻¹.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Insufficient reaction time or temperature.2. Inactive hydrazine (degraded over time).3. Product is soluble in the work-up solvent. | 1. Extend reflux time and confirm temperature.2. Use a fresh bottle of hydrazine hydrate.3. Concentrate the filtrate further and/or use a less polar solvent for washing. |

| Incomplete Reaction | Insufficient excess of hydrazine or reaction time. | Increase the molar equivalents of hydrazine hydrate and/or extend the reflux period. Monitor closely with TLC. |

| Product is Oily/Gummy | Presence of impurities or residual solvent. | Attempt to triturate the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. If that fails, consider purification by column chromatography. |

| Impure Product | Unreacted starting material or side products. | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity. |

Authoritative Grounding: Critical Safety Protocols

Trustworthiness in science begins with safety. Hydrazine and its hydrate are classified as Particularly Hazardous Substances (PHS) and demand strict adherence to safety protocols.[7]

-

Toxicity and Hazards: Hydrazine hydrate is acutely toxic via inhalation, ingestion, and skin contact.[7] It is corrosive and can cause severe skin and eye burns.[5][8] Furthermore, it is a suspected human carcinogen.[5][7]

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical-resistant gloves (chloroprene is recommended for splash hazards), and ANSI Z87.1-compliant safety goggles along with a face shield.[7]

-

Engineering Controls: All work with hydrazine hydrate must be conducted in a properly functioning chemical fume hood to prevent inhalation of its toxic and flammable vapors.[7]

-

Handling and Storage:

-

Spill and Exposure Procedures:

-

In case of a spill, evacuate the area immediately and notify others. Do not attempt to clean it up yourself unless you are trained to do so.[7]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

-

Waste Disposal: Dispose of hydrazine-containing waste in a designated, labeled container for hazardous materials, following all institutional and local environmental regulations.[5][8]

Conclusion

The hydrazinolysis of ethyl oxazole-4-carboxylate is a highly efficient and reliable method for producing this compound, a key intermediate for pharmaceutical research and development. By understanding the underlying chemical principles, adhering to a validated experimental protocol, and upholding the most stringent safety standards, researchers can confidently and safely synthesize this valuable compound. The insights provided in this guide are intended to empower scientists to achieve reproducible, high-yielding results, thereby accelerating the discovery of novel therapeutics.

References

- Hydrazine hydrate - SAFETY D

- Hydrazine hydrate, 55% (Hydrazine, 35%)

- SAFETY DATA SHEET - Hydrazine Hydr

- Material Safety Data Sheet - HYDRAZINE HYDR

- Standard Operating Procedure: Hydrazine. University of California, Santa Barbara.

- Synthesis of Oxazole-4-carboximidamide: An Application Note and Detailed Protocol. Benchchem.

- Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC.

- Application Notes and Protocols for Oxazole Ring Form

- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014).

- Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. (2022). Royal Society of Chemistry.

- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2023).

- Hydrazinolysis of lipids and analysis of their constituent f

- Ethyl 5-acetyl-2-methylthiazole-4-carboxyl

- Green Synthesis of Pyrazole and Oxazole Deriv

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- Traceless synthesis of protein thioesters using enzyme-mediated hydrazinolysis and subsequent self-editing of the cysteinyl prolyl sequence. (2017). Royal Society of Chemistry.

- An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. (2014).

- Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermedi

- ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate.

- Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.

- Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2014).

- The Synthesis of Oxazole-containing N

- Synthesis of 1,3,4-Oxadiazole Derivatives from Ethyl-2-Piperidone-3-Carboxyl

- Ethyl 4-oxazolecarboxyl

- Ethyl oxazole-4-carboxyl

- Ethyl 4-{1-[(2,4-dinitrophenyl)hydrazono]ethyl}-5-(2-naphthylmethoxymethyl)isoxazole-3-carboxylate. (2004).

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. ehs.ucsb.edu [ehs.ucsb.edu]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. nexchem.co.uk [nexchem.co.uk]

spectroscopic characterization of Oxazole-4-carbohydrazide NMR IR Mass

An In-depth Technical Guide to the Spectroscopic Characterization of Oxazole-4-carbohydrazide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the unambiguous structural elucidation and characterization of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond procedural lists to explain the causal reasoning behind experimental choices, ensuring a robust and validated approach to chemical analysis.

This compound is a heterocyclic compound featuring an oxazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] The carbohydrazide moiety further enhances its potential as a versatile building block for synthesizing more complex pharmaceutical agents.[3][4] Accurate characterization is the bedrock of chemical synthesis and drug discovery, confirming molecular identity, assessing purity, and ensuring reproducible results. This guide details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve a complete and reliable characterization of this target molecule.[1][5]

Caption: Chemical Structure of this compound (C₄H₅N₃O₂).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of every atom.

Expertise & Experience: Experimental Design

The choice of solvent is critical for obtaining high-quality NMR data. Due to the presence of exchangeable amide (-NH) and amine (-NH₂) protons in the hydrazide group, a protic solvent like methanol-d₄ would lead to proton-deuterium exchange, causing these signals to broaden or disappear. Therefore, an aprotic polar solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice.[6][7] It readily dissolves the compound while preserving the signals from the N-H protons, allowing for their direct observation and characterization.

Trustworthiness: Data Acquisition Protocol & Predicted Spectra

A self-validating protocol ensures reproducibility and accuracy. The following steps outline a standard procedure for NMR analysis.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the dried this compound sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16-32 scans). Following this, acquire the ¹³C NMR spectrum (e.g., 100 MHz, 1024 or more scans to achieve adequate signal-to-noise).[5][8]

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.0 ppm.

Caption: A standardized workflow for NMR spectroscopic analysis.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound, based on established values for oxazole and hydrazide derivatives.[8][9][10]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 (Oxazole) | 8.5 - 8.8 | Singlet (s) | 1H |

| H5 (Oxazole) | 8.2 - 8.5 | Singlet (s) | 1H |

| -NH (Amide) | 9.5 - 10.5 | Broad Singlet (br s) | 1H |

| -NH₂ (Amine) | 4.3 - 4.8 | Broad Singlet (br s) | 2H |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 160 - 165 |

| C2 (Oxazole) | 150 - 155 |

| C5 (Oxazole) | 140 - 145 |

| C4 (Oxazole) | 130 - 135 |

Part 2: Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations. Each functional group has a characteristic vibrational frequency, making IR an excellent tool for confirming the presence of the key structural components of this compound.

Expertise & Experience: Interpreting Vibrational Modes

For this compound, IR spectroscopy serves to confirm the successful incorporation of the carbohydrazide moiety and the integrity of the oxazole ring. The most informative regions of the spectrum will be:

-

3400-3100 cm⁻¹: This region will show characteristic N-H stretching vibrations from the primary amine (-NH₂) and the secondary amide (-NH) of the hydrazide group.[4][7]

-

1700-1630 cm⁻¹: A strong absorption band here is indicative of the C=O (carbonyl) stretch of the amide, a key feature of the carbohydrazide.[11]

-

1600-1450 cm⁻¹: This region contains C=N and C=C stretching vibrations characteristic of the oxazole ring.[6][12]

-

1200-1000 cm⁻¹: The C-O-C stretching vibration of the oxazole ether linkage is expected in this fingerprint region.[13]

Trustworthiness: Data Acquisition Protocol

The following protocol for solid-state IR analysis ensures high-quality, reproducible data.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Grind a small amount (~1-2 mg) of dry this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.[6][7]

-

Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Caption: Standardized workflow for FT-IR spectroscopic analysis.

Data Presentation: Characteristic IR Absorptions

Table 3: Predicted Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | -NH₂ and -NH (Hydrazide) |

| 3150 - 3100 | C-H Stretch | Aromatic C-H (Oxazole) |

| 1680 - 1650 | C=O Stretch | Amide I (Hydrazide) |

| 1610 - 1580 | C=N Stretch | Oxazole Ring |

| 1550 - 1500 | N-H Bend | Amide II (Hydrazide) |

| 1150 - 1050 | C-O-C Stretch | Oxazole Ring Ether |

Part 3: Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a newly synthesized compound, its primary role is to confirm the molecular weight, and by extension, the molecular formula. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, providing unequivocal confirmation of the elemental composition.

Expertise & Experience: Ionization and Fragmentation Logic

Electron Ionization (EI) is a common and effective technique for volatile, thermally stable small molecules like this compound. It involves bombarding the molecule with high-energy electrons, which causes ionization and often extensive fragmentation. This fragmentation provides a unique "fingerprint" that can offer additional structural clues.

The molecular formula of this compound is C₄H₅N₃O₂. Its monoisotopic mass is calculated to be 127.0382 Da.[14] The mass spectrum is therefore expected to show a molecular ion peak (M⁺˙) at m/z = 127.

The fragmentation pattern can be predicted by considering the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for oxazoles often involve the loss of CO or HCN.[15] The hydrazide can cleave at the N-N bond or the C-N bond.

Trustworthiness: Data Acquisition Protocol

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

Introduction: Introduce the sample into the mass spectrometer, for example, via direct insertion probe (for EI) or infusion (for ESI).

-

Ionization: Ionize the sample using the chosen method (e.g., Electron Ionization at 70 eV).

-

Analysis: The generated ions are separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

-

Interpretation: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.[5]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Data Presentation: Predicted Mass Spectral Data

Table 4: Predicted Key Ions in Mass Spectrum

| m/z | Proposed Ion Formula | Identity/Origin |

| 127 | [C₄H₅N₃O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 97 | [C₄H₅N₂O]⁺ | Loss of -NH₂ radical |

| 82 | [C₃H₂N₂O]⁺˙ | Loss of carbohydrazide side chain |

| 68 | [C₃H₂NO]⁺ | Oxazole ring fragment |

| 31 | [NH₂NH]⁺ | Hydrazide fragment |

Conclusion

The comprehensive characterization of this compound is reliably achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy confirms the precise atomic connectivity and chemical environment, providing the core structural framework. Infrared spectroscopy validates the presence of essential functional groups—the oxazole ring and the carbohydrazide moiety—through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the correct molecular weight and elemental composition, with fragmentation analysis offering further structural corroboration. Together, these techniques provide a self-validating system of analysis, ensuring the identity, purity, and structural integrity of the synthesized compound, a critical requirement for its application in research and development.

References

-

Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2024). Asian Journal of Bio-Science and Research. Available at: [Link]

-

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(4-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide - Optional[1H NMR] - Spectrum - SpectraBase. (2016). John Wiley & Sons, Inc. Available at: [Link]

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Mass spectrometry of oxazoles. (1980). HETEROCYCLES. Available at: [Link]

-

Zampieri, D., et al. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. International Journal of Molecular Sciences. Available at: [Link]

-

Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Supporting Information. Available at: [Link]

- Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.

-

Al-Azzawi, A. M. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. ResearchGate. Available at: [Link]

-

Zampieri, D., et al. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. ArTS - UniTS. Available at: [Link]

-

Synthesis and Characterization of some 1, 3, 4- oxadiazole Compounds Derived from 9H-Carbazole. (2022). NeuroQuantology. Available at: [Link]

-

Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating. (n.d.). Semantic Scholar. Available at: [Link]

-

The 1 H-NMR of compound (4). (n.d.). ResearchGate. Available at: [Link]

-

1H-1,2,3-triazole-4-carbohydrazide - Optional[1H NMR] - Spectrum - SpectraBase. (2016). John Wiley & Sons, Inc. Available at: [Link]

-

This compound. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

-

Kamal, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications. Available at: [Link]

-

This compound (C4H5N3O2). (n.d.). PubChemLite. Available at: [Link]

-

Oxazole. (n.d.). NIST WebBook. Available at: [Link]

-

Puzzarini, C., & Barone, V. (2020). Computed vibrational frequencies of oxazole and t-vinylisocyanate... ResearchGate. Available at: [Link]

-

da Silva, A. C., et al. (2017). Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. Parasites & Vectors. Available at: [Link]

-

Mass fragmentation patterns of compound 4a. (n.d.). ResearchGate. Available at: [Link]

-

IR spectrum of the compound (4a). (n.d.). ResearchGate. Available at: [Link]

-

The 13 C-NMR of compound (4). (n.d.). ResearchGate. Available at: [Link]

- Synthesis, Characterization and Biological Studies of Novel 1,3,4-Oxadiazole Derivatives. (2014). International Journal of Institutional Pharmacy and Life Sciences.

-

Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin). (2012). ResearchGate. Available at: [Link]

-

Oxazole. (n.d.). NIST WebBook. Available at: [Link]

-

Synthesis of carbohydrazide as a substitute for hydrazine in the deoxygenationprocess and preparation of oxazole derivatives. (2018). Asian Journal of Green Chemistry. Available at: [Link]

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2010). Rasayan Journal of Chemistry.

- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

-

Oxazole anharmonic frequencies for fundamental targets separated by an horizontal bar. (n.d.). ResearchGate. Available at: [Link]

- Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. (2014). International Journal of Chemical and Physical Sciences.

-

Proposed mass fragmentation pattern of N'-benzylidene-2-(5-((2,4-dimethylphenoxy)methyl). (n.d.). ResearchGate. Available at: [Link]

-

Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas. (2022). YouTube. Available at: [Link]

-

Mass Fragmentation pattern of Compound 4(b)(c)(d). (n.d.). ResearchGate. Available at: [Link]

-

Mass fragmentation pattern of N-(3-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8g). (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 2. content.e-bookshelf.de [content.e-bookshelf.de]

- 3. arts.units.it [arts.units.it]

- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rjpbcs.com [rjpbcs.com]

- 14. This compound | C4H5N3O2 | CID 49761715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Comprehensive Guide to the Crystal Structure Analysis of Oxazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-4-carbohydrazide is a heterocyclic compound featuring an aromatic oxazole ring and a reactive carbohydrazide functional group.[1] This molecular architecture makes it a valuable building block in medicinal chemistry and materials science. The oxazole core is a key pharmacophore in numerous bioactive molecules, while the carbohydrazide moiety provides a versatile handle for synthesizing more complex derivatives, such as 1,3,4-oxadiazoles, hydrazones, and pyrazoles, which are known to exhibit a wide range of biological activities.[2]

The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within a crystal lattice are fundamental to understanding a molecule's physicochemical properties, such as solubility, stability, and polymorphism. For drug development professionals, this structural information is critical for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for obtaining this detailed structural insight.[3][4]

This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound. It is designed to be a self-validating system, guiding the researcher from initial synthesis and purification through to the final analysis and interpretation of the crystal structure. We will explore not just the procedural steps but the underlying causality, ensuring a deep understanding of the experimental choices and their implications.

Section 1: Synthesis and Purification of this compound

The foundational step in any crystallographic analysis is the synthesis of high-purity material. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality. The most reliable and common route to synthesize a carbohydrazide is through the hydrazinolysis of its corresponding ester.[2]

Proposed Synthetic Pathway

The synthesis begins with a commercially available precursor, ethyl oxazole-4-carboxylate, which is reacted with hydrazine hydrate.

Experimental Protocol: Synthesis

-

Reaction Setup : To a solution of ethyl oxazole-4-carboxylate (1.0 eq)[5] in absolute ethanol (approx. 10 mL per gram of ester), add hydrazine hydrate (2.5 eq) dropwise at room temperature with stirring. The use of excess hydrazine hydrate drives the reaction to completion.

-

Reaction Execution : Heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 8:2 n-Hexane:Ethyl acetate.[5]

-

Isolation : After the reaction is complete (as indicated by the disappearance of the starting ester spot on TLC), cool the mixture to room temperature and then in an ice bath. The product, being less soluble than the starting ester, should precipitate.

-

Purification : Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted hydrazine and other soluble impurities.

-

Recrystallization : Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain a white crystalline solid. Dry the purified product under vacuum.

-

Characterization : Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point determination. Purity of >95% is recommended before proceeding to crystallization trials.

Section 2: Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging part of the entire analysis.[3] The ideal crystal for SC-XRD should be well-formed, optically clear, and typically 0.1-0.3 mm in at least two dimensions, without cracks or twinning.

Causality in Solvent Selection

The choice of solvent is paramount. A suitable solvent system is one in which the compound has moderate solubility. If solubility is too high, achieving supersaturation is difficult; if it's too low, the compound won't dissolve. For this compound, with its polar carbohydrazide group and heterocyclic ring, polar protic solvents like methanol, ethanol, or a mixture containing water or DMF are good starting points.

Protocol 1: Slow Evaporation

This is the simplest crystallization method.

-

Prepare a saturated or near-saturated solution of the purified compound in a chosen solvent (e.g., methanol) at room temperature.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with a cap or parafilm pierced with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.

-

Place the vial in a vibration-free location with a stable temperature. Disturbances can lead to the formation of many small crystals instead of a few large ones.

Protocol 2: Vapor Diffusion (Sitting Drop)

This technique provides finer control over the rate of crystallization. It involves slowly changing the solvent composition to decrease the compound's solubility.

-

Reservoir Preparation : In the outer well of a crystallization plate or a larger sealed vial, add a reservoir solution (0.5-1 mL) of a "poor" solvent (an anti-solvent in which the compound is poorly soluble, e.g., diethyl ether or hexane).

-

Drop Preparation : In the inner well or on a pedestal, place a small drop (5-20 µL) of a concentrated solution of this compound in a "good," less volatile solvent (e.g., DMF or methanol).

-

Equilibration : Seal the plate or vial. The vapor of the more volatile anti-solvent from the reservoir will slowly diffuse into the drop, gradually reducing the solubility of the compound and inducing crystallization.

Section 3: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, the next step is to measure how it diffracts X-rays. This process yields a diffraction pattern from which the crystal structure can be determined.[4]

Experimental Protocol: Data Collection

-

Crystal Selection and Mounting : Under a microscope, select a high-quality crystal. Carefully mount it on a cryo-loop or the tip of a glass fiber using a minimal amount of cryo-protectant oil.

-

Mounting on Diffractometer : Attach the loop/fiber to a goniometer head and place it on the diffractometer. Modern diffractometers are equipped with a cryo-system (typically a stream of N₂ gas) to cool the crystal to ~100 K. This is crucial as it minimizes thermal motion of the atoms, leading to better diffraction data, and protects the crystal from X-ray damage.

-

Centering : Center the crystal precisely in the X-ray beam using the diffractometer's camera and software.

-

Unit Cell Determination : Collect a few initial diffraction images (frames). The software uses the positions of the first observed reflections to determine the crystal's unit cell parameters and orientation matrix.[6]

-

Data Collection Strategy : Based on the determined crystal system and space group, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through various angles while exposing it to a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).

-

Data Acquisition : Execute the data collection run. The detector (e.g., a CCD or pixel array detector) records the intensities and positions of the diffracted X-ray spots on hundreds or thousands of frames.[3] This can take several hours.

Section 4: Structure Solution, Refinement, and Validation

This stage is entirely computational and involves converting the raw diffraction data into a final, validated 3D model of the atomic arrangement.[6][7]

-

Data Processing : The raw image files are processed. This involves:

-

Integration : Determining the intensity of each diffraction spot on every frame.

-

Scaling and Merging : Correcting for experimental variations (e.g., beam intensity fluctuations) and merging multiple measurements of the same reflection to produce a single file of unique reflections with their intensities and standard uncertainties.[6]

-

-

Structure Solution : The "phase problem" is the central challenge in crystallography. While we measure the intensities (amplitudes) of the diffracted waves, their phase information is lost. Direct methods or dual-space methods are powerful algorithms that use statistical relationships between intensities to calculate initial phase estimates. This allows for the calculation of an initial electron density map.

-

Model Building and Refinement :

-

From the initial electron density map, atoms are identified and a preliminary molecular model is built.

-

This model is then refined using a least-squares algorithm. The refinement process iteratively adjusts atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the diffraction data calculated from the model and the experimentally observed data.

-

The quality of the fit is monitored using crystallographic R-factors, primarily R1 and wR2. An R1 value below 5% (0.05) for high-quality data indicates an excellent agreement between the model and the data.

-

-

Validation : The final structure is validated using software like PLATON or the IUCr's checkCIF service. This checks for geometric reasonableness (bond lengths, angles), consistency, and any potential errors or missed symmetry. The final validated structure is typically reported in a Crystallographic Information File (CIF).

Section 5: Analysis and Interpretation of the Crystal Structure

With a refined CIF, the final step is to extract meaningful chemical insights. For this compound, the analysis would focus on molecular conformation, intermolecular interactions, and crystal packing.

Molecular Conformation

The analysis would first examine the internal geometry of the molecule. Key points of interest include the planarity of the oxazole ring and the conformation of the flexible carbohydrazide side chain (-C(=O)NHNH₂). The torsion angles defining the orientation of the side chain relative to the ring are crucial for understanding its preferred shape in the solid state.

Intermolecular Interactions and Hydrogen Bonding

This compound is rich in hydrogen bond donors (the two -NH₂ protons and the -NH proton) and acceptors (the carbonyl oxygen, the oxazole nitrogen, and the oxazole oxygen). These interactions are expected to be the dominant forces governing the crystal packing. A detailed analysis involves identifying all hydrogen bonds and describing the network they form.

A common and highly stable motif that could be formed is the R²₂(8) graph set motif, where two molecules form a centrosymmetric dimer via a pair of N-H···O=C hydrogen bonds, as depicted hypothetically in Figure 3.

Hirshfeld Surface Analysis

A powerful modern tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[8] This technique maps various properties onto a unique molecular surface defined by the molecule's electron density within the crystal.

-

d_norm surface : This surface highlights close intermolecular contacts. Strong hydrogen bonds appear as intense red spots.

-

2D Fingerprint Plots : These plots summarize all intermolecular contacts, providing quantitative percentages for different interaction types (e.g., H···H, H···O, H···N), offering a holistic view of the packing forces.[9][10]

Data Presentation

Quantitative data from the analysis should be summarized in clear, structured tables for easy interpretation.

Table 1: Example Crystal Data and Structure Refinement Parameters

| Parameter | Value |

|---|---|

| Empirical formula | C₄H₅N₃O₂ |

| Formula weight | 127.10 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YYY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVV.V ų |

| Z, Calculated density | 4, X.XXX Mg/m³ |

| Reflections collected / unique | NNNN / MMMM [R(int) = 0.0XXX] |

| Final R indices [I>2σ(I)] | R1 = 0.0XXX, wR2 = 0.0YYY |

| R indices (all data) | R1 = 0.0ZZZ, wR2 = 0.0WWW |

Table 2: Example Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| N1—H1···O1ⁱ | 0.88 | 1.95 | 2.815(2) | 168.2 |

| N2—H2A···N3ⁱⁱ | 0.91 | 2.18 | 3.076(3) | 169.5 |

(Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z)

Conclusion

The definitive structural characterization of this compound through single-crystal X-ray diffraction provides invaluable, high-resolution data that is unattainable by other analytical methods. This guide outlines a robust and logical workflow, from the foundational step of synthesizing high-purity material to the sophisticated analysis of intermolecular interactions using tools like Hirshfeld surface analysis. The resulting structural model, detailing precise bond lengths, bond angles, molecular conformation, and the intricate network of hydrogen bonds, serves as a critical asset for researchers in drug discovery and materials science, enabling a deeper understanding of the molecule's properties and providing a solid foundation for the rational design of new derivatives.

References

-

Bun-ya, M., et al. (2021). "Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 3), 357-370.

-

Read, R. J., & Winter, G. (2021). "A beginner's guide to X-ray data processing." The Biochemist, 43(2), 52-57.

-

Wikipedia contributors. (2025). "X-ray crystallography." Wikipedia, The Free Encyclopedia.

-

Carleton College. (2007). "Single-crystal X-ray Diffraction." SERC.

-

CrystalExplorer. "The Hirshfeld Surface." CrystalExplorer.

-

Winter, G. (2018). "X-ray data processing." Essays in Biochemistry, 62(4), 541-550.

-

Spackman, P. R., et al. (2021). "CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals." Journal of Applied Crystallography, 54(Pt 4), 1006-1011.

-

Psycharis, V., Dermitzaki, D., & Raptopoulou, C. P. (2021). "The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets." Crystals, 11(10), 1246.

-

Al-Majid, A. M., et al. (2022). "Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone)." Molecules, 27(22), 7935.

-

PubChemLite. "this compound." PubChemLite.

-

NPTEL-NOC IITM. (2022, October 11). "SCXRD Data Processing with more than one Single Crystal or a Cracked Crystal." YouTube.

-

National Center for Biotechnology Information. "this compound." PubChem Compound Database.

-

BLD Pharm. "this compound." BLD Pharm.

-

CymitQuimica. "CAS 23012-14-8: Ethyl oxazole-4-carboxylate." CymitQuimica.

-

Santa Cruz Biotechnology. "Oxazole-4-carboxylic acid hydrazide." Santa Cruz Biotechnology.

-

CCDC. "CCDC 2120070: Experimental Crystal Structure Determination." University of Miami.

-

The University of Manchester. "CCDC 1496263: Experimental Crystal Structure Determination." Research Explorer.

-

Sunway Pharm Ltd. "this compound." Sunway Pharm Ltd.

-

Research Explorer. "CCDC 1517641: Experimental Crystal Structure Determination." The University of Manchester.

-

ResearchGate. "Selected examples of coupling of ethyl oxazole-4-carboxylate and thiazoles with aryl halides in DEC." ResearchGate.

-

El-Sayed, W. A., et al. (2011). "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." Molecules, 16(8), 6639-6647.

-

CCDC. "Access & Deposit Crystal Structures." CCDC.

-

Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2018). "Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate." Journal of Natural and Applied Sciences, 21(2), 29-37.

-

Al-Obaidi, A. S. M. (2015). "Synthesis of 1,3,4-Oxadiazole Derivatives from Ethyl-2-Piperidone-3-Carboxylate." Journal of Al-Nahrain University, 18(3), 55-60.

-

ResearchGate. "CCDC deposition numbers for small molecule single crystal structure determinations of chlorophyll related hydroporphyrins." ResearchGate.

Sources

- 1. This compound | C4H5N3O2 | CID 49761715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. CAS 23012-14-8: Ethyl oxazole-4-carboxylate | CymitQuimica [cymitquimica.com]

- 6. portlandpress.com [portlandpress.com]

- 7. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of Oxazole-4-Carbohydrazide: Solubility and pKa

Introduction

Oxazole-4-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, incorporating an oxazole ring and a carbohydrazide functional group, makes it a versatile scaffold for the synthesis of novel therapeutic agents. The oxazole nucleus is a key component in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties. The carbohydrazide moiety further enhances its potential by serving as a crucial intermediate for creating more complex molecules, such as 1,3,4-oxadiazole derivatives, which have also shown promise in agrochemical and pharmaceutical applications.

Understanding the fundamental physicochemical properties of a drug candidate like this compound is a non-negotiable prerequisite for its successful development. Among the most critical of these properties are aqueous solubility and the acid dissociation constant (pKa). These parameters profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.

This technical guide provides an in-depth exploration of the solubility and pKa of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only the available data but also a detailed rationale behind the experimental methodologies required for their precise determination.

Physicochemical Profile of this compound

| Property | Value/Description | Source |

| Molecular Formula | C₄H₅N₃O₂ | |

| Molecular Weight | 127.1 g/mol | |

| Appearance | Off-White to Pale Beige Solid | |

| Predicted pKa | 10.85 ± 0.10 | |

| Qualitative Solubility | Slightly soluble in Chloroform and Methanol |

Section 1: Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and insufficient drug concentration at the target site, rendering an otherwise potent compound ineffective. Therefore, a thorough understanding and quantitative measurement of solubility in various media are essential during pre-formulation studies.

Theoretical Considerations for this compound Solubility

The structure of this compound—containing a heterocyclic aromatic ring and a polar carbohydrazide group with hydrogen bond donors and acceptors—suggests a complex solubility profile. While the polar carbohydrazide group may confer some aqueous solubility, the overall molecule is not expected to be highly water-soluble. The qualitative data indicating slight solubility in methanol and chloroform suggests that it possesses both polar and non-polar characteristics.

Experimental Methodology for Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The "gold standard" for its determination is the Shake-Flask Method . This method is reliable and provides a true measure of equilibrium solubility, which is crucial for biopharmaceutical classification.

-

Preparation: Add an excess amount of this compound powder to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear glass vial. The presence of excess solid is crucial to ensure that saturation is achieved.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25°C or 37°C) using a shaker or rotator. The equilibration time is critical; for many compounds, 24 to 48 hours is sufficient to reach equilibrium, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Subsequently, clarify the supernatant by centrifugation or filtration. Care must be taken to avoid temperature changes during this step and to use filters that do not adsorb the compound.

-

Quantification: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures the solution reaches its maximum saturation point, defining the equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is vital for reproducibility.

-

Prolonged Agitation: Guarantees that the system reaches a true thermodynamic equilibrium.

-

HPLC-UV Analysis: Provides a sensitive and specific method for quantifying the concentration of the dissolved compound, even at low levels.

Caption: Workflow for Thermodynamic Solubility Determination.

**Section 2: pKa

Oxazole-4-carbohydrazide synthesis precursors and starting materials

An In-Depth Technical Guide to the Synthesis of Oxazole-4-carbohydrazide: Precursors and Starting Materials

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic pathways leading to this compound. As a pivotal heterocyclic building block, understanding its synthesis is crucial for leveraging its potential in the development of novel pharmaceuticals and agrochemicals. We will move beyond simple procedural lists to explore the chemical rationale behind precursor selection and reaction conditions, ensuring a thorough and practical understanding of the core methodologies.

Introduction: The Significance of this compound

This compound (CAS 885274-12-4) is a versatile chemical intermediate characterized by a five-membered oxazole ring functionalized with a hydrazide group at the 4-position.[1][2] This unique arrangement of functional groups makes it an exceptionally valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and crop protection.[3] The hydrazide moiety serves as a reactive handle for constructing a variety of other heterocyclic systems, such as 1,3,4-oxadiazoles, pyrazoles, and triazoles, which are prevalent scaffolds in biologically active compounds.[4] Consequently, a robust and scalable synthesis of this compound is a critical first step in many discovery and development programs.

Part I: The Primary Synthetic Route — A Two-Step Approach

The most reliable and frequently employed strategy for synthesizing this compound involves a two-step process. This approach prioritizes the initial construction of a stable ester precursor, ethyl oxazole-4-carboxylate, which is then converted to the target hydrazide in a clean and efficient subsequent step. This modularity allows for the purification of the intermediate ester, ensuring the final hydrazinolysis step proceeds with high-purity material, leading to a higher quality final product.

Caption: High-level workflow for the two-step synthesis of this compound.

Section A: Synthesis of the Key Precursor: Ethyl Oxazole-4-carboxylate

Ethyl oxazole-4-carboxylate (CAS 23012-14-8) is the immediate precursor to our target molecule.[2][5] Its synthesis is the most critical part of the overall pathway, as the formation of the oxazole ring itself is accomplished here. Several methods exist, each with distinct advantages depending on the available starting materials and desired scale.

Method 1: The Cornforth-Schöllkopf Approach (Recommended Protocol)

This method is highly effective for producing the unsubstituted C2- and C5-positions of the oxazole ring, directly yielding the desired 4-carboxylate structure. It relies on the cyclization of ethyl isocyanoacetate, which serves as the structural backbone for the C4, C5, and nitrogen atoms of the ring.

Causality and Field Insights: The choice of formic acid is deliberate; it acts as the source for the C2 carbon (and its attached hydrogen) of the oxazole ring. The reaction proceeds via an intermediate formimido ester, which then undergoes cyclization. This approach is favored for its directness and relatively mild conditions compared to harsher condensation methods.

Caption: Reaction scheme for the Cornforth-Schöllkopf synthesis of the precursor.

Experimental Protocol: Synthesis of Ethyl oxazole-4-carboxylate (2) [6]

-

Preparation: To a solution of freshly prepared ethyl isocyanoacetate (1.0 eq) and formic acid (1.1 eq) in a suitable aprotic solvent (e.g., THF, Dichloromethane), add triethylamine (1.2 eq) at 0 °C.

-

Activation: Slowly add an activating agent such as carbonyl diimidazole (CDI) (1.1 eq) or a similar coupling reagent.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the pure ethyl oxazole-4-carboxylate.

Data Summary: Method 1

| Parameter | Value | Reference |

|---|---|---|

| Key Reagents | Ethyl isocyanoacetate, Formic Acid, CDI | [6] |

| Solvent | Tetrahydrofuran (THF) | [6] |

| Temperature | 0 °C to Room Temperature | [6] |

| Reaction Time | ~5 hours | [6] |

| Typical Yield | 52% |[6] |

Method 2: Hantzsch-Type Condensation (Alternative Protocol)

The Hantzsch synthesis is a cornerstone of five-membered heterocycle chemistry. In this variation, an α-haloketone (ethyl bromopyruvate) is condensed with a simple amide (formamide) to form the oxazole ring.

Causality and Field Insights: Ethyl bromopyruvate is a powerful and versatile electrophile due to its α-halogenated carbonyl structure.[7] It provides the three-carbon backbone (C4, C5, and the ester carbonyl) of the final product. Formamide serves as the most straightforward source for the nitrogen atom and the C2 carbon. This reaction is typically performed at elevated temperatures to drive the condensation and subsequent dehydration/cyclization.

Sources

- 1. synarchive.com [synarchive.com]

- 2. Ethyl oxazole-4-carboxylate | Oxazoles | Ambeed.com [ambeed.com]

- 3. scribd.com [scribd.com]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 23012-14-8: Ethyl oxazole-4-carboxylate | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

theoretical calculation of Oxazole-4-carbohydrazide molecular orbitals

An In-Depth Technical Guide to the Theoretical Calculation of Oxazole-4-carbohydrazide Molecular Orbitals

Abstract

The convergence of computational chemistry and drug discovery has created a paradigm shift, enabling the in silico prediction of molecular properties to accelerate the development of novel therapeutics. This compound stands as a molecule of significant interest, possessing a heterocyclic oxazole core and a reactive carbohydrazide moiety, both of which are prevalent scaffolds in medicinal chemistry.[1][2][3] Understanding the electronic structure and frontier molecular orbitals (FMOs) of this compound is paramount for elucidating its reactivity, stability, and potential interactions with biological targets. This technical guide provides a comprehensive, field-proven methodology for the theoretical calculation of its molecular orbitals using Density Functional Theory (DFT), designed for researchers, computational chemists, and drug development professionals. We will move beyond a simple protocol, delving into the causal reasoning behind each computational choice to ensure a robust, reproducible, and scientifically sound investigation.

The Theoretical Imperative: Why Molecular Orbitals Matter for this compound

The biological activity of a drug candidate is fundamentally governed by its electronic properties. Molecular Orbital (MO) theory provides a powerful framework for understanding these properties. For this compound, two key orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of primary importance.

-

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's capacity to donate electrons. It is a critical indicator of nucleophilic sites prone to reacting with electrophiles.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is capable of accepting electrons, highlighting potential electrophilic sites that can interact with nucleophiles.

-

The HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial descriptor of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity and lower stability.[4][5][6] Conversely, a large gap implies greater stability.[7] In drug design, an optimal gap signifies a balance between stability for bioavailability and reactivity for target engagement.[8]

By calculating and visualizing these orbitals, we can predict the most probable sites for metabolic transformation, understand potential drug-receptor binding interactions, and rationalize the molecule's overall reactivity profile.

Foundational Choice: Density Functional Theory (DFT)

For a molecule like this compound, Density Functional Theory (DFT) is the computational method of choice. It offers a superior balance of computational efficiency and accuracy compared to more demanding ab initio methods (like Møller-Plesset perturbation theory) and is significantly more reliable than semi-empirical methods.[9][10] DFT calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction, making it well-suited for the size of molecules typically encountered in drug discovery.[11]

Within the DFT framework, we must select a functional and a basis set. This choice is not arbitrary; it is a deliberate decision to balance accuracy with computational demand.

-

Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational organic chemistry.[1][12] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior for many organic systems, providing reliable geometries and orbital energies.

-

Basis Set Selection (6-311++G(d,p)): A basis set is the set of mathematical functions used to construct the molecular orbitals.[13] The 6-311++G(d,p) basis set is a robust choice for this molecule for several reasons:

-

6-311G : This is a triple-zeta basis set, meaning it uses three functions to describe each valence orbital, offering more flexibility and accuracy than minimal or double-zeta sets.[14]

-

++ : The double plus indicates the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are essential for accurately describing systems with lone pairs and potential for hydrogen bonding, such as the nitrogen and oxygen atoms in this compound.[13]

-

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for non-spherical distortion of the electron density, which is critical for accurately modeling the bonding environment in a heterocyclic system.[14]

-

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol outlines a rigorous, step-by-step methodology for calculating the molecular orbitals of this compound. This workflow incorporates a validation step to ensure the scientific integrity of the results. The protocol is described generically and can be implemented in standard quantum chemistry software packages like Gaussian or ORCA.[15][16][17]

Step 1: Molecular Structure Construction

-

Draw the 2D structure of this compound (PubChem CID: 49761715) using a molecular editor like GaussView or Avogadro.[18][19]

-

Convert the 2D sketch into an initial 3D conformation. Perform a preliminary clean-up using molecular mechanics if available.

Step 2: Geometry Optimization

-

Objective: To find the lowest energy, most stable three-dimensional arrangement of the atoms. This is the most critical step, as all subsequent electronic properties are dependent on the molecular geometry.

-

Setup:

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Task: Optimization (Opt)

-

-

Execution: Run the calculation. The algorithm will iteratively adjust bond lengths, angles, and dihedrals to minimize the total energy of the system.

Step 3: Vibrational Frequency Analysis (Self-Validation)

-

Objective: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

-

Setup:

-

Use the optimized geometry from Step 2 as the input structure.

-

Method: DFT (using the same functional and basis set as the optimization, i.e., B3LYP/6-311++G(d,p)).

-

Task: Frequencies (Freq)

-

-

Validation: Upon completion, check the output for imaginary frequencies.

-

Result: Zero imaginary frequencies. Interpretation: The structure is a true minimum. You can proceed with confidence.

-

Result: One or more imaginary frequencies. Interpretation: The structure is a saddle point (a transition state), not a minimum. You must modify the initial geometry (e.g., by rotating a bond) and return to Step 2.

-

Step 4: Molecular Orbital and Property Calculation

-

Objective: To calculate the final, high-accuracy single-point energy and derive the molecular orbitals and related electronic properties from the validated geometry.

-

Setup:

-

Use the validated, optimized geometry from Step 3 as the input structure.

-

Method: DFT (B3LYP/6-311++G(d,p)).

-

Task: Single Point Energy.

-

Keywords: Include keywords to generate population analysis (e.g., Pop=Regular or Pop=Full in Gaussian) and to save the orbital information to a checkpoint file for visualization.[20]

-

-

Execution: Run the calculation to generate the final output file and checkpoint/orbital file.

Computational Workflow Diagram

The entire process can be visualized as a logical, sequential workflow.

Caption: A flowchart of the self-validating computational protocol.

Analysis and Interpretation of Results

The output from the computational chemistry software provides a wealth of quantitative data. The key is to extract and interpret this information to gain chemical insight.

Quantitative Data Summary

The primary numerical results should be organized into a clear table for easy comparison and reporting.

| Parameter | Symbol | Calculated Value (Hartree) | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Value from output | Value x 27.2114 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Value from output | Value x 27.2114 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | (ELUMO - EHOMO) x 27.2114 |

| Dipole Moment | µ | Value from output | Value from output |

Note: Values are placeholders and must be populated from the actual calculation output. 1 Hartree ≈ 27.2114 eV.

Visualization of Frontier Molecular Orbitals (FMOs)

Using visualization software (e.g., GaussView, Chemcraft, Avogadro), the 3D surfaces of the HOMO and LUMO can be plotted from the generated checkpoint file.

-

HOMO Plot: This visualization will show the regions from which the molecule is most likely to donate electrons. For this compound, one would expect significant contributions from the lone pairs on the nitrogen and oxygen atoms of the hydrazide group and the oxazole ring, indicating these are the primary nucleophilic centers.

-

LUMO Plot: This plot reveals the areas most susceptible to receiving electrons. The LUMO is often distributed over the π-system of the oxazole ring and the carbonyl group (C=O), highlighting these as the key electrophilic sites for potential nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful tool for understanding intermolecular interactions. It projects the electrostatic potential onto the electron density surface.

-

Red Regions: Indicate negative potential (electron-rich), corresponding to nucleophilic sites. These are typically found around electronegative atoms like oxygen and nitrogen and are favorable sites for interacting with positive charges or hydrogen bond donors.[1]

-

Blue Regions: Indicate positive potential (electron-poor), corresponding to electrophilic sites. These are often located around hydrogen atoms bonded to electronegative atoms (like the -NH-NH2 group), making them prime locations for hydrogen bond accepting interactions.

Conceptual Relationships Diagram

The relationship between the calculated quantum chemical properties and their practical interpretation in drug design can be summarized as follows.

Caption: Interrelation of calculated quantum properties and their chemical significance.

Conclusion

This guide has detailed a robust and scientifically-grounded framework for the theoretical calculation of molecular orbitals for this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain reliable insights into the electronic structure of this medicinally relevant molecule. The emphasis on a self-validating workflow, including geometry optimization and subsequent frequency analysis, ensures the trustworthiness of the results. The interpretation of HOMO, LUMO, the energy gap, and MEP surfaces provides a powerful predictive tool for understanding chemical reactivity, stability, and the potential for intermolecular interactions, thereby guiding rational drug design and development efforts.

References

-

DFT STUDIES OF OXAZOLE DERIVATIVE. (2023). International Research Journal of Education and Technology. [Link]

-

Joshi, S., Mehra, M., Singh, R., & Kakar, S. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

-

Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin). (n.d.). ResearchGate. [Link]

-

Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. (2019). Lupine Publishers. [Link]

-

Molecular Mechanics Methods. (n.d.). Gaussian.com. [Link]

-

Basis set (chemistry). (n.d.). Wikipedia. [Link]

-

ORCA. (n.d.). FACCTs. [Link]

-

Molecular orbital analysis of the metal–hydrazide(2–) bonding in co-ordination chemistry. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

-

Computational study of heterocyclic anticancer compounds through nbo method. (n.d.). ResearchGate. [Link]

-

ORCA Forum - Portal. (n.d.). ORCA Forum. [Link]

-

Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met. (n.d.). Worldwidejournals.com. [Link]

- Basis Sets Used in Molecular Orbital Calcul

-

HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2024). YouTube. [Link]

-

Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. (n.d.). ResearchGate. [Link]

- Computational study of heterocyclic anticancer compounds through nbo method. (n.d.). Source not available.

-

Molecular orbital analysis of the metal–hydrazide(22) bonding in co-ordination chemistry†. (n.d.). RSC Publishing. [Link]

-